

Application Notes & Protocols for Pharmacokinetic Studies Using (N)-Methyl Omeprazole-d3

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

Cat. No.: B2512416

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting pharmacokinetic (PK) studies utilizing **(N)-Methyl omeprazole-d3**. This deuterated analog of (N)-Methyl omeprazole serves as an invaluable tool, primarily as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring accurate quantification of the parent drug in biological matrices.

Introduction

(N)-Methyl omeprazole is a proton pump inhibitor. Pharmacokinetic studies are crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like **(N)-Methyl omeprazole-d3** is the gold standard for quantitative bioanalysis. Its identical chemical properties to the analyte but distinct mass allow for correction of variability during sample preparation and analysis, leading to high precision and accuracy.

A study involving the concomitant administration of omeprazole and its stable isotope D3-omeprazole in mice has been instrumental in identifying metabolites in both plasma and brain tissue.[1] This approach aids in understanding the central nervous system distribution and metabolism of the drug.[1]

Quantitative Data Summary

While specific pharmacokinetic data for **(N)-Methyl omeprazole-d3** is not extensively published, its PK profile is expected to be nearly identical to that of (N)-Methyl omeprazole. The deuterium substitution is unlikely to significantly alter its ADME properties. The following table summarizes typical pharmacokinetic parameters for omeprazole in various species.

Parameter	Value	Species	Notes
Bioavailability (F)	24.06% (i.p.), 5.31% (p.o.)	Mouse	Intraperitoneal and oral administration.[1]
35% (single dose), 60% (repeated dose)	Human	Oral administration of coated granules.[2]	
Half-life ($t_{1/2}$)	< 1 hour	Human	Rapidly eliminated from plasma.[2]
Volume of Distribution (Vd)	0.3 L/kg	Human	Corresponds to extracellular water volume.[2]
Time to Peak Plasma Concentration (Tmax)	0.5 hours	Human	Buffered suspension. [2]
1-3 hours	Human	Coated granule formulation.[2]	
Clearance (CL)	Rapid	Human	Almost entirely cleared within 3-4 hours.[2]

Experimental Protocols

In-Vivo Pharmacokinetic Study in Mice

This protocol is adapted from a study investigating omeprazole metabolites using D3-omeprazole.[1]

3.1.1. Animal Dosing and Sample Collection

- Animals: Male ICR mice.
- Dosing: Administer a 1:1 mixture of (N)-Methyl omeprazole and **(N)-Methyl omeprazole-d3** intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.) at a dose of 10 mg/kg.
- Sample Collection:
 - At designated time points (e.g., 5, 15, 30, 60 minutes), sacrifice mice (n=3 per time point). [\[1\]](#)
 - Collect blood via cardiac puncture into heparinized tubes. [\[1\]](#)
 - Immediately centrifuge the blood at 10,000 rpm for 5 minutes to separate plasma. [\[1\]](#)
 - Store plasma samples at -80°C until analysis. [\[1\]](#)
 - For brain tissue analysis, perfuse the brain with phosphate-buffered saline (PBS) before collection. [\[1\]](#)

3.1.2. Sample Preparation for LC-MS/MS Analysis

- Protein Precipitation:
 - To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (if **(N)-Methyl omeprazole-d3** is not the analyte).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 13,000 rpm for 10 minutes.
- Supernatant Transfer:
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution:
 - Reconstitute the residue in 100 µL of the mobile phase.

- Inject an aliquot into the LC-MS/MS system.

Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the quantification of (N)-Methyl omeprazole using **(N)-Methyl omeprazole-d3** as an internal standard.

3.2.1. Liquid Chromatography Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., Phenomenex® Kinetex XB–C18, 2.1 × 50 mm).[\[1\]](#)
- Mobile Phase:
 - Phase A: 0.1% formic acid in water.[\[1\]](#)
 - Phase B: 0.1% formic acid in acetonitrile.[\[1\]](#)
- Gradient Elution: A typical gradient would start at a low percentage of Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.[\[1\]](#)
- Flow Rate: 0.4 mL/min.[\[1\]](#)
- Injection Volume: 5-10 µL.

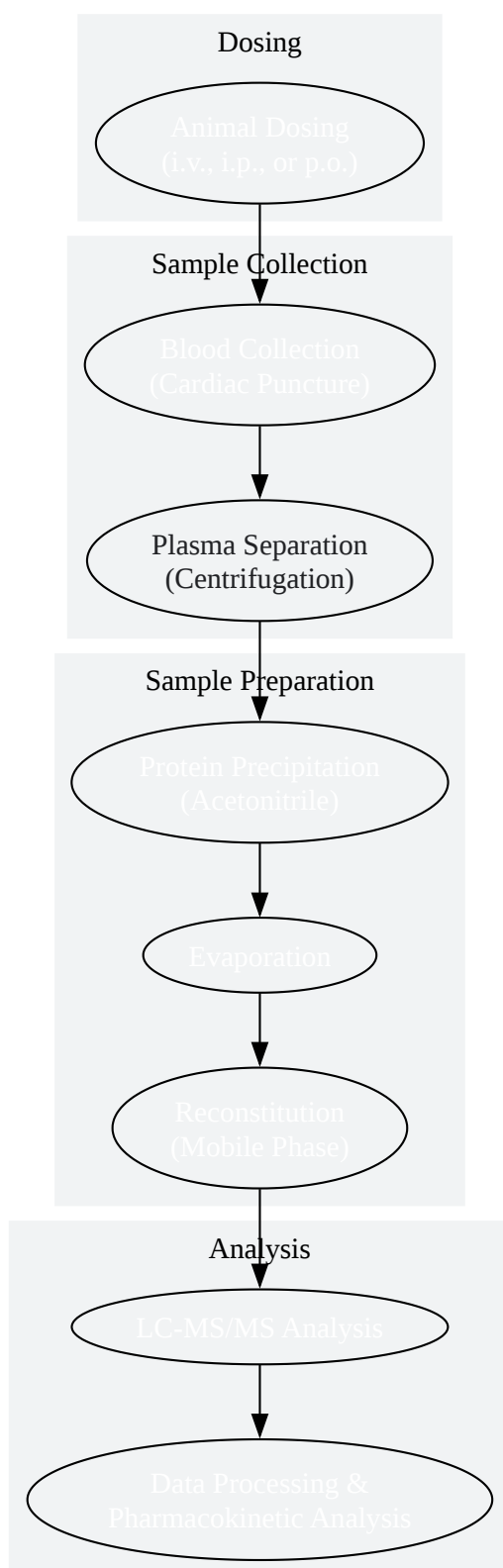
3.2.2. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - (N)-Methyl omeprazole: Monitor the transition of the precursor ion to a specific product ion.

- **(N)-Methyl omeprazole-d3**: Monitor the corresponding transition, which will have a 3 Da mass shift.
- Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for the specific instrument and analytes.

Visualizations

Experimental Workflow``dot



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Caption: Major metabolic pathways of omeprazole.

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